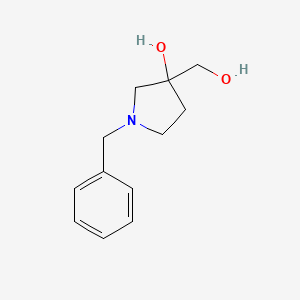

1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

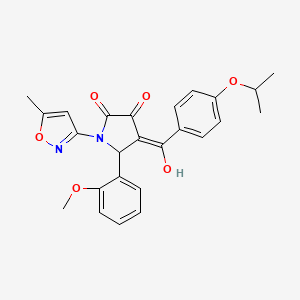

“1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C12H17NO2 . It is also known as Nootkatone.

Synthesis Analysis

The synthesis of “1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol” involves a 1,3-dipolar cycloaddition reaction. The reaction involves the dipolarophile, (E)-3-benzyloxypropenoyl-(2‘S)-bornane-10,2-sultam, and the achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine . The subsequent reduction with LAH and catalytic hydrogenation yields the product .Molecular Structure Analysis

The molecular structure of “1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol” consists of a pyrrolidin-3-ol ring with a benzyl group and a hydroxymethyl group attached .Scientific Research Applications

Synthesis and Chemical Properties

Asymmetric Synthesis

The compound (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a related derivative, has been synthesized via asymmetric 1,3-dipolar cycloaddition, demonstrating its utility as an intermediate in the synthesis of bioactive molecules. This synthesis process emphasizes its potential in creating enantiomerically pure compounds, which are crucial for the development of pharmaceuticals and other bioactive substances (Kotian et al., 2005).

Gold(I)-Catalyzed Cyclization

Gold(I) catalysis has been applied to allylic alcohols with alkylamines, leading to the formation of substituted pyrrolidine derivatives. This method highlights the compound's relevance in synthesizing complex organic structures, potentially useful for pharmaceutical applications (Mukherjee & Widenhoefer, 2011).

Application in Molecular Biology

- Intercalating Nucleic Acids (INAs): The compound has been incorporated into oligodeoxynucleotides as a bulge to form intercalating nucleic acids (INAs), inducing a slight destabilization in INA-DNA duplexes. This research provides insights into DNA-RNA interaction mechanisms and the potential for developing novel gene expression regulation tools (Filichev & Pedersen, 2003).

Potential Therapeutic Applications

- Synthesis of Antifolates: Research into pyrrolo[2,3-d]pyrimidines, closely related to 1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol, has shown the design of targeted antitumor agents. These compounds demonstrate selective cellular uptake via folate receptors and inhibit de novo purine nucleotide biosynthesis, indicating their potential as cancer therapeutics (Wang et al., 2013).

properties

IUPAC Name |

1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-10-12(15)6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,14-15H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZODVNSTNGIBGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(CO)O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2861393.png)

![Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B2861395.png)

![Bis[2-(pentafluoroethoxy)ethyl]amine hydrochloride](/img/structure/B2861399.png)

![5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2861402.png)

![2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B2861405.png)

methanone](/img/structure/B2861406.png)

![6-(2-Methoxy-5-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-(2-Fluorophenyl)-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2861412.png)